

Savvy to EndNote Export: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Savvy

Cat. No.: B1206873

[Get Quote](#)

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing errors when exporting data from **Savvy** to EndNote.

Troubleshooting Guide

Q1: I'm seeing a "Direct Export Failed" error message when trying to export from **Savvy** to EndNote. What should I do?

A1: This is a common issue that can often be resolved by following these steps:

- **Check Browser Compatibility:** Direct export functionality can be browser-dependent. If you are using Chrome or Safari on a macOS, there are known issues with how these browsers handle the direct export process. Often, the browser will save a file to your desktop instead of directly opening it in EndNote.^[1] Try using a Mozilla-based browser like Firefox, which allows you to specify that EndNote should open the exported file.^[1]
- **Ensure EndNote is Open:** For direct export to work correctly, your EndNote library must be open and not minimized before you initiate the export from **Savvy**.^[1]
- **Authentication Issues:** Sometimes, a login prompt may appear unexpectedly. This could indicate an issue with your access authentication to the database you are exporting from. Ensure you are properly logged into any necessary institutional or corporate accounts.^[2]

Q2: My exported file is saved as a text file and doesn't automatically import into EndNote. How can I fix this?

A2: This is a frequent issue, particularly with certain browser and operating system combinations.^[3] Here is a reliable workaround:

- Export as a Text File: In **Savvy**'s export options, instead of choosing "Direct Export to EndNote," select an option to export the citations to a text file. Choose a generic bibliographic management software format if available, and save the file with a .txt extension.^[4]
- Import into EndNote:
 - Open your EndNote library.
 - Go to File > Import > File.
 - Browse for and select the text file you saved.
 - For the "Import Option," select the appropriate filter for the database you exported from. If a specific "**Savvy**" filter is not available, you may need to try a generic one like "RefMan (RIS)" or a filter for a similarly structured database.^[3]
 - Choose how to handle duplicates and click "Import."^[5]

Q3: I'm getting an error message that says "Number of records imported: 0" with a "DataRetrievalError." What does this mean?

A3: This error, specifically the "EServices.DataRetrievalError," indicates a problem with the data transfer between the exporting platform and EndNote.^{[4][6]} This was a known issue with some databases and EndNote Web after certain updates. While a permanent fix would likely need to come from the database provider, the workaround of exporting to a text file and then importing it into EndNote is the most effective solution.^[4]

Q4: Some of my records are missing or incomplete after exporting from **Savvy**. Why is this happening?

A4: Data integrity issues during export can arise from special characters within the records. Specifically, characters like em dashes (—) or "smart quotes" (curly quotation marks) can cause the export to fail or be incomplete.[7] The current solution is to review the problematic records in **Savvy** and remove these characters before attempting the export again.[7]

Frequently Asked Questions (FAQs)

Q: I received an "EndNote Error" message and now the previews in my library are gone. What should I do?

A: This can happen if the bibliographic style is not correctly initialized during an export process. To resolve this, when you are exporting from **Savvy** (or importing into EndNote), explicitly set the desired output style in the export/import dialog box.[8] You can also try resetting EndNote's preferences to default by going to Edit > Preferences > Folder Locations and clicking "EndNote Defaults." [9]

Q: Why am I being asked for a login and password when trying to export?

A: An unexpected login prompt usually points to an authentication problem with the database you are accessing through **Savvy**. [2] Ensure that your subscription or institutional access is active and that you are properly logged in. If the issue persists, contact your library or IT department to verify your access credentials.

Q: Can I export my references from a Word document back into my EndNote library?

A: Yes, if the references in your Word document still have active EndNote field codes, you can use the "Export Traveling Library" feature. In Word, go to the EndNote tab and select Export to EndNote > Export Traveling Library. You can then import the references from this traveling library into your main EndNote library.[5]

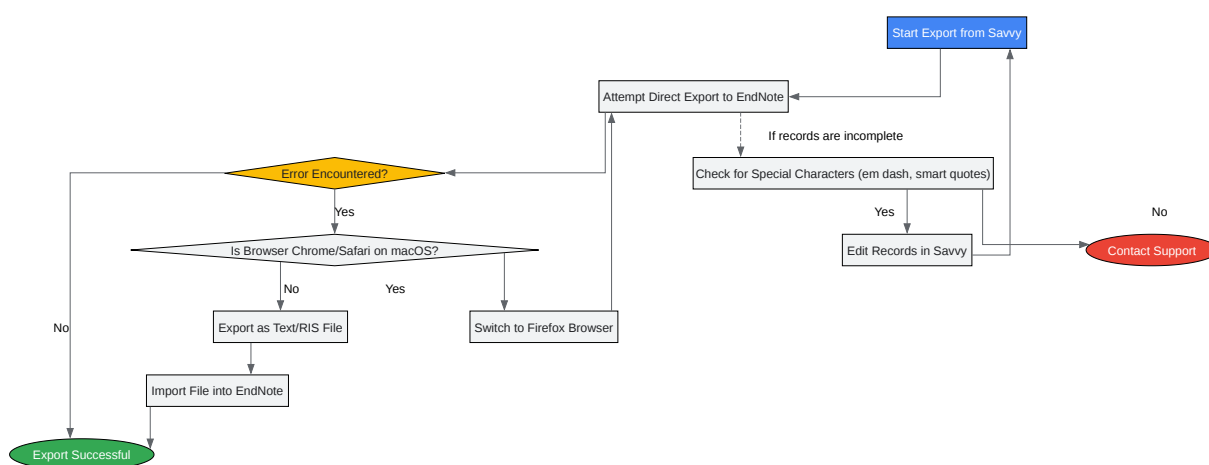
Troubleshooting Summary

The following table summarizes common export errors and their solutions:

Error Message/Symptom	Common Cause(s)	Recommended Solution(s)
"Direct Export Failed"	Browser incompatibility (especially Chrome/Safari on macOS), EndNote not open or minimized.	Use Firefox for direct export; ensure EndNote is open and active. [1]
Export saves as a .txt file	Browser handling of MIME types.	Manually import the saved text file into EndNote using the appropriate filter. [3] [4]
"DataRetrievalError"	Issue with the direct export service.	Use the workaround of exporting to a text file and importing manually. [4] [6]
Missing or incomplete records	Special characters (em dashes, smart quotes) in the reference data.	Edit the records in the source database to remove special characters before exporting. [7]
"EndNote Error" and no preview	Bibliographic style not initialized.	Explicitly set the output style in the export dialog box; reset EndNote preferences. [8] [9]

Savvy to EndNote Export Workflow

The diagram below illustrates the recommended workflow for resolving common export issues.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Savvy** to EndNote exports.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Endnote [support.clarivate.com]
- 2. community.endnote.com [community.endnote.com]
- 3. community.endnote.com [community.endnote.com]
- 4. community.endnote.com [community.endnote.com]
- 5. Endnote [support.clarivate.com]
- 6. knowledge.exlibrisgroup.com [knowledge.exlibrisgroup.com]
- 7. Endnote [support.clarivate.com]
- 8. community.endnote.com [community.endnote.com]
- 9. Troubleshoot issues - EndNote essentials - UniSkills - Curtin Library [uniskills.library.curtin.edu.au]
- To cite this document: BenchChem. [Savvy to EndNote Export: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206873#resolving-export-errors-from-savvy-to-endnote]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com